molecular formula C6H7ClFN3O2 B1379355 (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride CAS No. 1033439-46-1

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride

Cat. No.: B1379355
CAS No.: 1033439-46-1
M. Wt: 207.59 g/mol
InChI Key: CYFHFMNLBWYZCS-UHFFFAOYSA-N
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Description

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H7ClFN3O2 and a molecular weight of 207.59 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a fluoro group and a nitro group on a phenyl ring, which are key to its reactivity and applications.

Preparation Methods

The synthesis of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group, forming 4-fluoro-3-nitroaniline.

    Reduction: The nitro group is then reduced to an amino group, resulting in 4-fluoro-3-aminophenylamine.

    Hydrazine Formation: The amino group is reacted with hydrazine to form (4-Fluoro-3-nitrophenyl)hydrazine.

    Hydrochloride Formation: Finally, the hydrazine compound is treated with hydrochloric acid to yield this compound.

Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, sodium nitrite, and tin(II) chloride . Major products formed from these reactions include amino derivatives and hydrazones.

Scientific Research Applications

(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride involves its reactivity due to the presence of the fluoro and nitro groups. These groups influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. The hydrazine moiety can form stable hydrazones with carbonyl compounds, which is useful in biochemical assays and pharmaceutical development.

Comparison with Similar Compounds

Similar compounds to (4-Fluoro-3-nitrophenyl)hydrazine hydrochloride include:

The presence of both the fluoro and nitro groups in this compound makes it unique and more versatile in various chemical reactions and applications.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFHFMNLBWYZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)[N+](=O)[O-])F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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